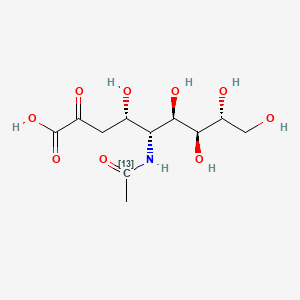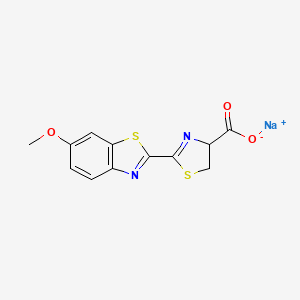
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of the amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques . The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) group to the peptide chain .
Industrial Production Methods: Industrial production of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions: {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) primarily undergoes proteolytic cleavage reactions. It is efficiently cleaved by furin, a calcium-dependent serine protease . The cleavage occurs at the arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of calcium ions and occurs at physiological pH and temperature . The reaction is highly specific to furin and related proteases .
Major Products Formed: The major product formed from the cleavage of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is the free AMC group, which fluoresces upon release .
科学的研究の応用
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is widely used in scientific research for the study of proteolytic enzymes, particularly furin . It serves as a substrate in enzyme assays to measure the activity of furin and related proteases . This compound is also used in the study of protein processing and maturation, as furin is involved in the cleavage of precursor proteins . Additionally, it is used in drug discovery and development to screen for inhibitors of furin and related proteases .
作用機序
The mechanism of action of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves its cleavage by furin . Furin recognizes the specific peptide sequence and cleaves at the arginine residues, releasing the AMC group . The released AMC group fluoresces, allowing for the quantification of enzyme activity . This mechanism is highly specific to furin and related proteases, making it a valuable tool in enzymology .
類似化合物との比較
Similar Compounds:
- {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is similar to other fluorogenic substrates used in protease assays, such as {Boc-Val-Pro-Arg-AMC} (hydrochloride) and {Boc-Gln-Ala-Arg-AMC} (hydrochloride) .
- These compounds also contain the AMC group and are cleaved by specific proteases, releasing the fluorescent AMC group .
特性
分子式 |
C38H63ClN14O8 |
|---|---|
分子量 |
879.4 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C38H62N14O8.ClH/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H/t24-,25-,26-,29-;/m0./s1 |
InChIキー |
VXACTVORPLMVNO-AZRYXFGXSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
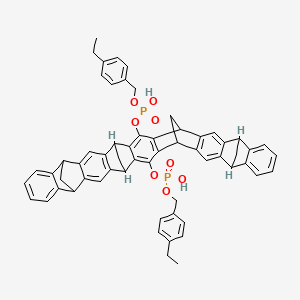

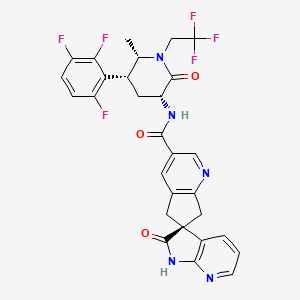
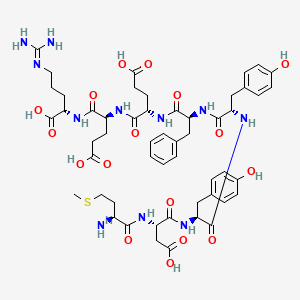
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
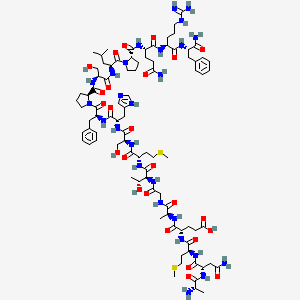

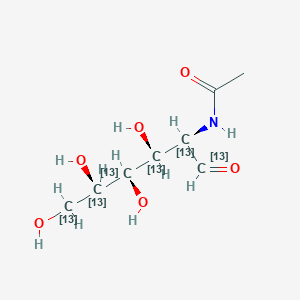
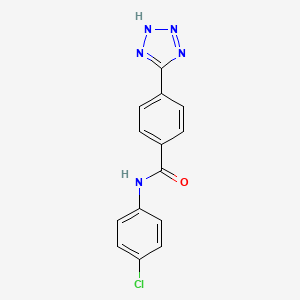
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
